molecular formula C17H26N2O5 B2713520 methyl (6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-1,2,3,6,7,10-hexahydropyrrolo[1,2-a]azocine-10a-carboxylate CAS No. 549521-81-5

methyl (6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-1,2,3,6,7,10-hexahydropyrrolo[1,2-a]azocine-10a-carboxylate

Cat. No. B2713520
CAS RN: 549521-81-5
M. Wt: 338.404
InChI Key: FRICYTDGKJQNMN-VECWAXLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-1,2,3,6,7,10-hexahydropyrrolo[1,2-a]azocine-10a-carboxylate is a useful research compound. Its molecular formula is C17H26N2O5 and its molecular weight is 338.404. The purity is usually 95%.
BenchChem offers high-quality methyl (6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-1,2,3,6,7,10-hexahydropyrrolo[1,2-a]azocine-10a-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-1,2,3,6,7,10-hexahydropyrrolo[1,2-a]azocine-10a-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

A study focused on the synthesis and structure-activity relationships of fluoronaphthyridines as antibacterial agents. The research demonstrated how modifications to the molecular structure could significantly impact both in vitro and in vivo antibacterial activities, underscoring the importance of molecular design in developing therapeutic agents (Bouzard et al., 1992).

Conformationally Constrained Dipeptide Surrogates

Another study involved the synthesis of conformationally constrained dipeptide surrogates with aromatic side chains. This research highlighted the utility of complex organic molecules in mimicking biologically active peptides, which could have implications in drug design and the study of protein interactions (Cluzeau & Lubell, 2004).

Novel Cyclic Ethers with Antioxidative and Anti-inflammatory Activities

Research on the red seaweed Kappaphycus alvarezii led to the isolation of an unprecedented non-isoprenoid oxocine carboxylate cyclic ether. This compound exhibited significant antioxidative activity alongside anti-cyclooxygenase and lipoxidase activities, indicating potential anti-inflammatory properties and the importance of natural products in medicinal chemistry (Makkar & Chakraborty, 2017).

Molecular Wires and Optoelectronic Properties

A study on 2,5-diphenyl-1,3,4-oxadiazole derivatives explored the synthesis, redox, structural, and optoelectronic properties of molecular wires comprising pi-extended ethynyl- and butadiynyl-derivatives. This research underscores the role of synthetic organic chemistry in the development of materials with potential applications in electronics and photonics (Wang et al., 2006).

properties

IUPAC Name

methyl (6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-1,2,3,6,7,10-hexahydropyrrolo[1,2-a]azocine-10a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5/c1-16(2,3)24-15(22)18-12-8-5-6-9-17(14(21)23-4)10-7-11-19(17)13(12)20/h5-6,12H,7-11H2,1-4H3,(H,18,22)/b6-5-/t12-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRICYTDGKJQNMN-VECWAXLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC=CCC2(CCCN2C1=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C/C=C\C[C@]2(CCCN2C1=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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